molecular formula C16H15BrO2 B1522352 3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one CAS No. 898761-01-8

3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one

Cat. No.: B1522352
CAS No.: 898761-01-8
M. Wt: 319.19 g/mol
InChI Key: ZXAUGTTULHEKLQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C16H15BrO2 and its molecular weight is 319.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Study

3-(4-Bromophenyl)-1-(2-methoxyphenyl)propan-1-one and its derivatives have been studied in the context of synthetic chemistry and potential biological applications. For instance, its role in the synthesis of certain arylpropanonamines and their quaternary salts has been explored, particularly in relation to potential intravenous anesthetics (Stenlake, Patrick, & Sneader, 1989).

Optical and Charge Transport Properties

Significant research has been conducted on the optical and charge transport properties of this compound and similar chalcone derivatives. These studies focus on their potential use in semiconductor devices due to their promising linear and nonlinear optical properties. The research includes both experimental techniques like UV–vis-NIR spectroscopy and theoretical quantum chemical calculations (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Molecular Structure Analysis

Detailed analysis of the molecular structure of this compound has been carried out, providing insights into its crystallographic characteristics. This kind of study is crucial for understanding the physical and chemical properties of the compound, which can be applied in various scientific fields (Jasinski, Pek, Narayana, Kamath, & Yathirajan, 2010).

Antimicrobial Activity

The compound's derivatives have been synthesized and evaluated for their antimicrobial activity. Such research is vital in the quest for new antimicrobial agents, which can be used in medical and other biological applications (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Charge Density and Electronic Structure

Studies on the charge density distributions and electronic structure of derivatives of this compound provide valuable information about the molecular behavior and properties, especially in the context of materials science and electronics (Hameed, 2006).

Properties

IUPAC Name

3-(4-bromophenyl)-1-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAUGTTULHEKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.